N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those with structures similar to the specified compound, play a significant role in medicinal chemistry. Such compounds are crucial for developing new therapeutic agents due to their diverse biological activities. For instance, heterocyclic compounds derived from furan, pyrrole, pyridine, and indole have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders (Hamed et al., 2020). These compounds' ability to interact with biological targets makes them valuable scaffolds in drug design and discovery.
Antimicrobial and Antifungal Applications
Several studies have highlighted the antimicrobial and antifungal activities of heterocyclic compounds. For example, novel chitosan Schiff bases derived from heterocyclic moieties have shown promising biological activity against a range of gram-negative and gram-positive bacteria, as well as fungi (A. Hamed et al., 2020). Such findings suggest that compounds with similar heterocyclic structures could be explored for their antimicrobial properties, contributing to the development of new antimicrobial agents.
Potential in Anticancer Research
Heterocyclic compounds have also been investigated for their potential anticancer properties. The design and synthesis of heterocyclic compounds, including those containing furan and pyridine rings, have led to the identification of molecules with significant antimitotic activity. These compounds have been tested across various cancer cell lines, indicating their potential as leads in anticancer drug development (Galayev et al., 2015).
Mechanism of Action
Target of Action
The primary target of VU0648553-1 is CapZβ , a protein involved in the dynamics of focal adhesions . CapZβ plays a crucial role in the migration and metastasis of cancer cells .
Mode of Action
VU0648553-1 interacts with CapZβ, inhibiting the recycling and degradation of integrins . This interaction compromises the assembly-disassembly dynamics of focal adhesions, thereby inhibiting the migration and invasion of various cancer cells .
Biochemical Pathways
VU0648553-1 affects the endosomal trafficking pathway . By targeting CapZβ, it inhibits endosomal trafficking, which has been implicated in tumor metastasis .
Result of Action
The molecular and cellular effects of VU0648553-1’s action include significant inhibition of colony formation, migration, and invasion of various cancer cells in vitro . In various experimental or transgenic mouse models, VU0648553-1 significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma .
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-11-17(12-6-3-4-7-14(12)23-11)19(29)22(30)25-20-18-13(15-8-5-9-31-15)10-16(28)24-21(18)27(2)26-20/h3-9,13,23H,10H2,1-2H3,(H,24,28)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNTWLIYYLHGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=NN(C4=C3C(CC(=O)N4)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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